molecular formula C3H7NO4 B12901967 2-Hydroxy-2-(hydroxyamino)propanoic acid

2-Hydroxy-2-(hydroxyamino)propanoic acid

Cat. No.: B12901967
M. Wt: 121.09 g/mol
InChI Key: HNIUWKFOSGHTDY-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(hydroxyamino)propanoic acid is an organic compound that belongs to the class of hydroxyamino acids It is characterized by the presence of both a hydroxyl group and a hydroxyamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(hydroxyamino)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-amino-2-hydroxypropanoic acid under controlled conditions. This reaction typically requires the use of strong oxidizing agents and specific catalysts to ensure the selective introduction of the hydroxyamino group.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce this compound in large quantities. These microorganisms are engineered to express specific enzymes that catalyze the formation of the desired product from simple precursors.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(hydroxyamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoacids.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The hydroxyl and hydroxyamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

    Oxidation: Formation of oxoacids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or acylated derivatives.

Scientific Research Applications

2-Hydroxy-2-(hydroxyamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(hydroxyamino)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can also act as a substrate for enzymes, participating in catalytic reactions that modify its chemical structure.

Comparison with Similar Compounds

2-Hydroxy-2-(hydroxyamino)propanoic acid can be compared with other hydroxyamino acids, such as:

    2-Hydroxy-2-methylpropanoic acid: Similar in structure but lacks the hydroxyamino group.

    2-Amino-3-hydroxypropanoic acid: Contains an amino group instead of a hydroxyamino group.

Properties

Molecular Formula

C3H7NO4

Molecular Weight

121.09 g/mol

IUPAC Name

2-hydroxy-2-(hydroxyamino)propanoic acid

InChI

InChI=1S/C3H7NO4/c1-3(7,4-8)2(5)6/h4,7-8H,1H3,(H,5,6)

InChI Key

HNIUWKFOSGHTDY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)(NO)O

Origin of Product

United States

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